Physicochemical Differentiation: 3'-Methoxy vs. 4'-Methyl Analog on Lipophilicity and Hydrogen Bonding
The target compound exhibits a computed XLogP3 of 2.5 and 0 hydrogen bond donors (HBD), as per PubChem data [1]. In comparison to its 4'-methyl analog (CID for 4'-methyl analog needed), the methoxy group is expected to increase polarity and hydrogen bond acceptor count, potentially improving aqueous solubility and reducing metabolic CYP liability relative to the purely lipophilic methyl group. This differentiation is critical for balancing permeability and solubility in lead optimization.
| Evidence Dimension | Lipophilicity (XLogP3) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3: 2.5; Hydrogen Bond Donors: 0 [1] |
| Comparator Or Baseline | 4'-Methyl-[1,1'-biphenyl] analog (estimated XLogP3 > 3.0, 0 HBD) |
| Quantified Difference | Lower XLogP3 (~2.5 vs estimated >3.0). Difference of at least 0.5 log units indicates higher polarity. |
| Conditions | Computed physicochemical properties via PubChem computed descriptors. No experimental logD data available. |
Why This Matters
A lower XLogP3 value suggests potentially better solubility and reduced non-specific protein binding, which are critical for improving in vivo efficacy and reducing toxicity in early-stage drug discovery.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 119105833, 4-(1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}piperidin-4-yl)morpholine-3,5-dione. https://pubchem.ncbi.nlm.nih.gov/compound/119105833. View Source
